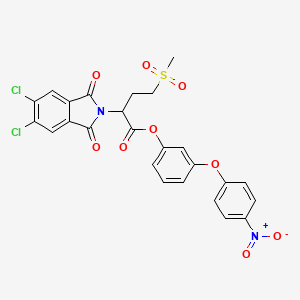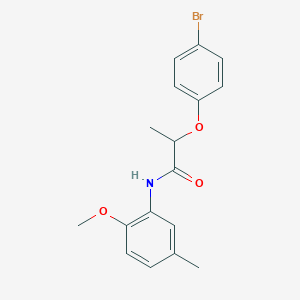
2-(4-bromophenoxy)-N-(4-fluorobenzyl)propanamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(4-fluorobenzyl)propanamide, commonly known as BFBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. BFBP is a selective antagonist of the GPR35 receptor, which has been linked to various physiological and pathological processes, including inflammation, pain, and cancer.
Mécanisme D'action
BFBP acts as a selective antagonist of the GPR35 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, immune system, and gastrointestinal tract. The exact mechanism of action of BFBP is not fully understood, but it is believed to inhibit the signaling pathways that are activated by the GPR35 receptor, resulting in the suppression of inflammation, pain, and cancer cell proliferation.
Biochemical and Physiological Effects:
BFBP has been shown to have a range of biochemical and physiological effects. In animal models, BFBP has been shown to reduce inflammation, inhibit cancer cell proliferation, and alleviate neuropathic pain. BFBP has also been shown to have a positive effect on the immune system, enhancing the activity of immune cells and reducing the risk of infection.
Avantages Et Limitations Des Expériences En Laboratoire
BFBP has several advantages for lab experiments, including its selectivity for the GPR35 receptor and its potential applications in the treatment of inflammation, pain, and cancer. However, the synthesis of BFBP is a complex process that requires specialized laboratory equipment and expertise. Additionally, the exact mechanism of action of BFBP is not fully understood, which limits its potential applications in certain areas of research.
Orientations Futures
There are several potential future directions for research on BFBP. One area of focus could be the development of more efficient synthesis methods for BFBP, which would make it more accessible for researchers. Another area of research could be the investigation of the potential applications of BFBP in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of BFBP and its potential applications in the field of pharmacology.
Conclusion:
In conclusion, BFBP is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. BFBP is a selective antagonist of the GPR35 receptor, which has been linked to various physiological and pathological processes, including inflammation, pain, and cancer. While the synthesis of BFBP is a complex process that requires specialized laboratory equipment and expertise, it has several potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of BFBP and its potential applications in the field of pharmacology.
Applications De Recherche Scientifique
BFBP has been extensively studied for its potential applications in the field of pharmacology. It is a selective antagonist of the GPR35 receptor, which has been linked to various physiological and pathological processes, including inflammation, pain, and cancer. BFBP has been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of neuropathic pain.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2/c1-11(21-15-8-4-13(17)5-9-15)16(20)19-10-12-2-6-14(18)7-3-12/h2-9,11H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYORZVIOOHHBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[(4-fluorophenyl)methyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4112926.png)
![N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4112929.png)
![4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4112931.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112937.png)

![methyl 1-[2-(4-bromophenoxy)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4112952.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B4112954.png)
![4-({2-[(2-fluorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4112965.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4112974.png)
![2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4112976.png)

![methyl 4-(5-{[isopropyl(2-methoxyethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4112986.png)
![3-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B4112992.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4113005.png)